2-(4-Methylcyclohexyl)morpholine
Description
2-(4-Methylcyclohexyl)morpholine is a morpholine derivative characterized by a cyclohexyl substituent with a methyl group at the 4-position, attached to the morpholine ring at the 2-position. Morpholine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery and agrochemical development. The cyclohexyl group introduces steric bulk and lipophilicity, which can influence solubility, bioavailability, and receptor interactions.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-12H,2-8H2,1H3 |
InChI Key |
YXGXGLRHFTYUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)morpholine can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexylamine with morpholine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(4-Methylcyclohexyl)morpholine often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
2-(4-Methylcyclohexyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-(4-Methylcyclohexyl)morpholine with structurally related morpholine derivatives and cyclohexyl-containing compounds:
Physicochemical and Pharmacological Differences
- Lipophilicity : The 4-methylcyclohexyl group in the target compound likely increases lipophilicity compared to phenyl-substituted analogs (e.g., 4-Methyl-2-(3-methylphenyl)morpholine), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects: Bulky cyclohexyl groups (vs. linear alkyl chains) could hinder interactions with planar binding sites, as seen in retinoid-like compounds (e.g., Ro 40-8757), where steric bulk reduced bone toxicity while maintaining antitumor activity .
- Biological Activity: Anticancer Potential: The arotinoid Ro 40-8757 (a morpholine-linked retinoid) showed superior tumor reduction in rats (50–70% tumor-free) compared to all-trans-retinoic acid, which caused severe toxicity at effective doses. This suggests that morpholine derivatives with bulky substituents may offer therapeutic advantages .
Toxicity and Stability
- Cyclohexyl vs. Aryl Groups: Cyclohexyl-containing morpholines may exhibit lower genotoxicity than aromatic analogs (e.g., phenylmorpholines), as aromatic systems are prone to metabolic oxidation forming reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
